molecular formula C17H18BrNO3 B4004298 N-[1-(4-bromophenyl)ethyl]-2-(4-methoxyphenoxy)acetamide

N-[1-(4-bromophenyl)ethyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B4004298
M. Wt: 364.2 g/mol
InChI Key: YRHSBSBQATVUQK-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenyl)ethyl]-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C17H18BrNO3 and its molecular weight is 364.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.04701 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential

N-[1-(4-bromophenyl)ethyl]-2-(4-methoxyphenoxy)acetamide and its derivatives have been synthesized and assessed for various pharmacological properties. One study details the Leuckart synthesis of novel acetamide derivatives, including N-[1-(4-bromophenyl)ethyl]-2-phenoxyacetamide and N-[1-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide. These compounds exhibit potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, comparable with standard drugs. The presence of bromo, tert-butyl, and nitro groups in these compounds enhances their activity (Rani, Pal, Hegde, & Hashim, 2016).

Role in Natural Synthesis of Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in the natural synthesis of antimalarial drugs. A study explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst, highlighting its significance in medicinal chemistry (Magadum & Yadav, 2018).

Antioxidant Potential

Nitrogen-containing bromophenols, including compounds structurally related to this compound, have been isolated from marine red algae. These compounds demonstrate potent scavenging activity against radicals, indicating potential applications as natural antioxidants in food or pharmaceutical industries (Li, Xiao‐Ming Li, Gloer, & Wang, 2012).

Development of Therapeutic Agents

Another study synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, evaluating their anticancer, anti-inflammatory, and analgesic activities. The research suggests that these compounds, especially those with halogen substituents, show promise as potential therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Inhibitory Activity and Antidiabetic Potential

Synthesized derivatives of 2-(4-methoxyphenyl)ethyl acetamide have been evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, showing promise as potential antidiabetic agents. These findings were supported by docking studies and in vivo screening for antidiabetic activity (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Metabolic Study in Herbicides

A metabolic study on chloroacetamide herbicides, related to this compound, was conducted to understand their processing in human and rat liver microsomes. This study provided insights into the metabolic pathways and potential toxicological impacts of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Crystal Structure and Molecular Docking

Studies on the crystal structure and molecular docking of this compound derivatives have contributed to understanding their potential as anticancer drugs. These studies include the synthesis and characterization of specific acetamide derivatives and their interaction with biological targets (Sharma et al., 2018).

Properties

IUPAC Name

N-[1-(4-bromophenyl)ethyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-12(13-3-5-14(18)6-4-13)19-17(20)11-22-16-9-7-15(21-2)8-10-16/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHSBSBQATVUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.